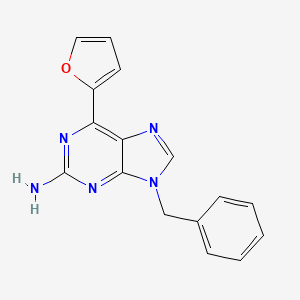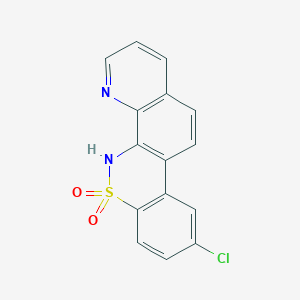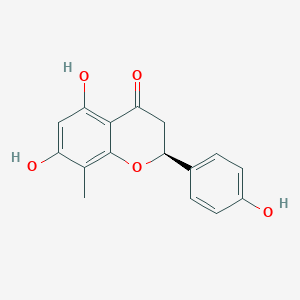
8-Methylnaringenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylnaringenin is a flavonoid compound derived from naringenin, a naturally occurring flavanone found in various citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is a methylated derivative of naringenin, which enhances its stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: 8-Methylnaringenin can be synthesized through the methylation of naringenin. One common method involves the reaction of naringenin with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and sustainability .
化学反应分析
Types of Reactions: 8-Methylnaringenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
科学研究应用
8-Methylnaringenin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and oxidative stress.
Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
作用机制
The mechanism of action of 8-Methylnaringenin involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
相似化合物的比较
Naringenin: The parent compound of 8-Methylnaringenin, known for its similar biological activities but with lower stability and bioavailability.
7-O-Methylnaringenin: Another methylated derivative with comparable properties but different methylation position, affecting its biological activity.
5-O-Methylnaringenin: Similar to this compound but with methylation at the 5-position, leading to variations in its pharmacological effects.
Uniqueness: this compound stands out due to its enhanced stability and bioavailability compared to naringenin. Its specific methylation pattern also contributes to its unique biological activities, making it a promising compound for various applications in research and industry .
属性
分子式 |
C16H14O5 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI 键 |
GMVYLXBMPRDZDR-AWEZNQCLSA-N |
手性 SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |
规范 SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



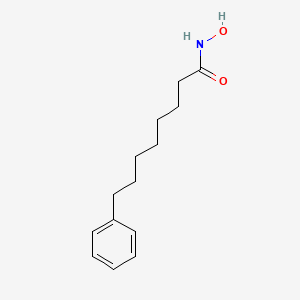

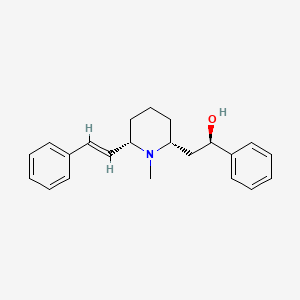
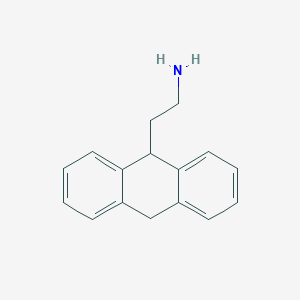
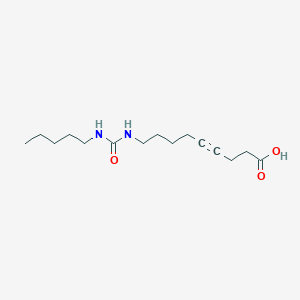
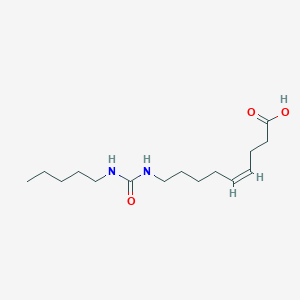
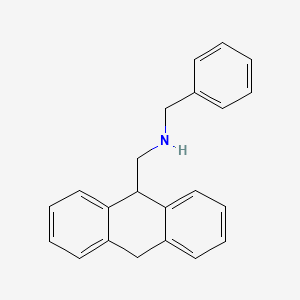
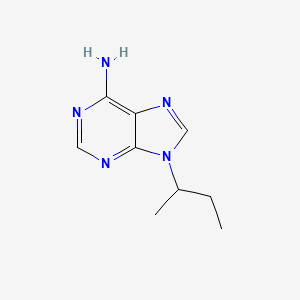
![9-[2-(1-Phosphonobutan-2-yloxy)ethyl]guanine](/img/structure/B10846042.png)
![9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline](/img/structure/B10846046.png)
![9-amino-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B10846063.png)
